4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride
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Overview
Description
4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride is a chemical compound with a complex structure that includes a quinazolinone core, a piperazine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine ring and the tolyl group. The final step involves the formation of the dihydrochloride salt.
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a piperazine derivative.
Tolyl Group Addition: The tolyl group is added via a Friedel-Crafts alkylation reaction, using a tolyl chloride and a Lewis acid catalyst.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, Lewis acids, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can have different biological and chemical properties.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Tolyl Derivatives: Compounds with tolyl groups attached to different core structures.
Uniqueness
4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of a quinazolinone core, a piperazine ring, and a tolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
68638-28-8 |
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Molecular Formula |
C20H24Cl2N4O |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C20H22N4O.2ClH/c1-16-5-4-6-17(13-16)23-11-9-22(10-12-23)15-24-14-21-19-8-3-2-7-18(19)20(24)25;;/h2-8,13-14H,9-12,15H2,1H3;2*1H |
InChI Key |
QQXSYEFQYPBBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
Origin of Product |
United States |
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